

SAHM1 TFA as an inhibitor of the Notch transactivation complex

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAHM1 TFA

Cat. No.: B2360431

[Get Quote](#)

An In-depth Technical Guide to **SAHM1 TFA**: A Direct Inhibitor of the Notch Transactivation Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for regulating cell fate decisions, proliferation, and differentiation during embryonic development and in adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 receptor are found in over 60% of cases.[4] The central role of Notch signaling in oncology has made it a prime target for therapeutic intervention.

A significant challenge in drug development has been the direct inhibition of transcription factor complexes, which often lack the well-defined pockets suitable for small-molecule binding.[5]

The Notch pathway culminates in the formation of a nuclear transactivation complex, a protein-protein interface (PPI) that represents an attractive but difficult therapeutic target. This guide focuses on SAHM1 (Stapled α -Helical peptide derived from Mastermind-like 1), a novel peptide-based inhibitor designed to directly and potently disrupt this critical transcriptional machinery.[5][6] SAHM1 is a hydrocarbon-stapled peptide that mimics the key binding region of the coactivator MAML1, preventing the assembly of a functional Notch transactivation complex. [5]

This document provides a comprehensive technical overview of the Notch signaling pathway, the mechanism of action of SAHM1, a summary of its preclinical efficacy, detailed experimental protocols, and the required visualizations to illustrate these processes. The "TFA" designation refers to trifluoroacetic acid, a common counterion salt form for purified synthetic peptides, which is important to consider in experimental contexts due to potential biological activity.[\[7\]](#)[\[8\]](#)

The Canonical Notch Signaling Pathway

The canonical Notch pathway is activated through direct cell-to-cell contact.

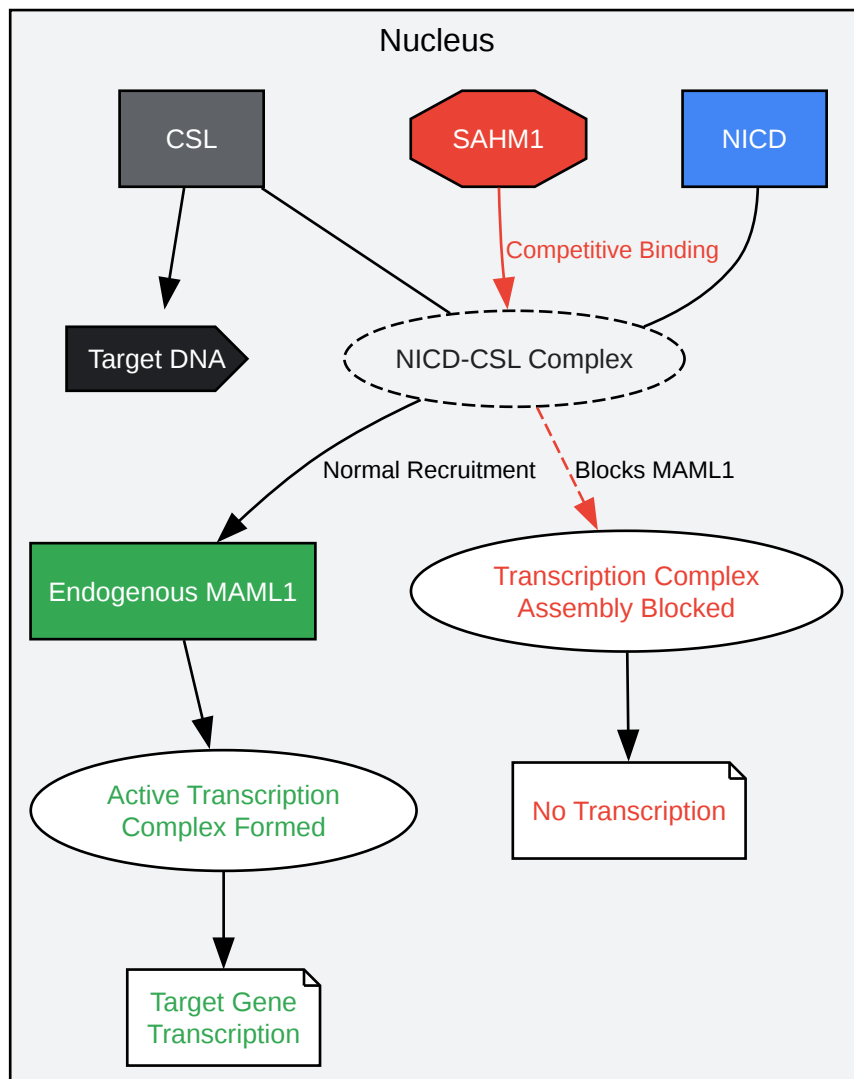
- **Activation and Cleavage:** Ligands of the Delta-like (DLL) or Jagged (JAG) family on a signal-sending cell bind to one of four Notch receptors (NOTCH1-4) on a signal-receiving cell.[\[1\]](#)[\[2\]](#) This interaction induces two sequential proteolytic cleavages. First, an ADAM family metalloprotease cleaves the receptor at the S2 site. This is followed by a second cleavage within the transmembrane domain by the γ -secretase complex (S3 cleavage).[\[2\]](#)[\[9\]](#)
- **Nuclear Translocation and Complex Assembly:** The S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus, where it interacts with the DNA-binding protein CSL (CBF1/RBP-J κ /Su(H)/Lag-1).[\[10\]](#)[\[11\]](#)
- **Transcriptional Activation:** In the absence of NICD, CSL acts as a transcriptional repressor. The binding of NICD to CSL displaces co-repressors and creates a composite binding surface for the recruitment of co-activators, most notably Mastermind-like 1 (MAML1).[\[10\]](#) The formation of the NICD-CSL-MAML ternary complex is the central event that activates the transcription of downstream target genes, including those in the HES and HEY families, as well as oncogenes like MYC.[\[1\]](#)[\[5\]](#)

Caption: The canonical Notch signaling pathway.

SAHM1 TFA: A Stapled Peptide Inhibitor

SAHM1 was rationally designed to disrupt the Notch transactivation complex. It is a synthetic, cell-permeable, hydrocarbon-stapled α -helical peptide derived from a dominant-negative fragment of MAML1 (residues 13-74).[\[5\]](#) The hydrocarbon staple reinforces the α -helical structure of the peptide, enhancing its binding affinity, stability, and cell permeability.

Mechanism of Action: SAHM1 functions as a direct competitive inhibitor. By mimicking the MAML1 helix, it binds with high affinity to the composite groove formed by NICD and CSL after they assemble on DNA.^[5] This binding event physically blocks the recruitment of endogenous, full-length MAML1, thereby preventing the formation of a functional transactivation complex and suppressing the expression of Notch target genes.^{[5][12]}



[Click to download full resolution via product page](#)

Caption: Mechanism of SAHM1 inhibition.

Quantitative Data and Preclinical Efficacy

SAHM1 has demonstrated potent and specific inhibition of the Notch pathway in both in vitro and in vivo models of T-ALL.

Table 1: Binding Affinity of SAHM1

Binding affinity was measured using fluorescence polarization spectroscopy, showing that helix stabilization via hydrocarbon stapling dramatically improves target binding.

Compound	Target Complex	Dissociation Constant (Kd)
FITC-SAHM1	RAMANK-CSL	$0.12 \pm 0.02 \mu\text{M}$ [5]
FITC-MAML1(21–36) (unmodified)	RAMANK-CSL	Markedly diminished affinity[5]

Table 2: In Vitro Efficacy of SAHM1 in T-ALL Cell Lines

SAHM1 treatment leads to the repression of Notch target genes and induces anti-proliferative and apoptotic effects in Notch-dependent T-ALL cells.

Assay	Cell Line(s)	Treatment	Result
Gene Expression (qRT-PCR)	KOPT-K1	20 μ M SAHM1, 24h	Significant decrease in HES1, MYC, and DTX1 mRNA[5][13]
Panel of T-ALL lines	SAHM1	Consistent repression of DTX1 mRNA[5][13]	
Cell Proliferation	T-ALL-1, DND-41, KOPT-K1	15 μ M SAHM1	Marked reduction in proliferation after 3-6 days[5]
K562 (Notch-independent)	SAHM1	No effect on proliferation[5]	
JURKAT, MOLT-4 (GSI-insensitive)	SAHM1	No effect on proliferation[5]	
Apoptosis	Sensitive T-ALL lines	SAHM1	Activation of Caspase 3 and 7[5]

Table 3: In Vivo Efficacy of SAHM1 in a Murine T-ALL Model

In a bioluminescent murine model of NOTCH1-driven T-ALL, systemic administration of SAHM1 curbed leukemic progression.

Parameter	Treatment Group	Result	P-value
Tumor Burden	Vehicle	-	-
SAHM1 (30 mg/kg, twice daily)	Significant reduction in bioluminescence	P = 0.02[5]	
Target Gene mRNA Levels (in vivo)	Vehicle	-	-
SAHM1 (twice daily)	Significant decrease in Hey1, Hes1, Myc, Dtx1, Nrarp	P < 0.05 for all[5]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to SAHM1.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding interaction between FITC-labeled SAHM1 and the Notch transactivation complex components.

- Reagents:
 - Fluorescein (FITC)-labeled SAHM1 peptide.
 - Purified recombinant RAMANK (ICN1 fragment) and CSL proteins.
 - FP Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
- Protocol:
 - Prepare a constant concentration of the pre-formed RAMANK-CSL complex in FP buffer.
 - Serially dilute the FITC-SAHM1 peptide to create a range of concentrations.

- Mix the RAMANK-CSL complex with each dilution of FITC-SAHM1 in a black, 384-well microplate.
- Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
- Measure fluorescence polarization on a suitable plate reader.
- Plot the change in polarization against the peptide concentration and fit the data to a one-site binding model to calculate the K_d .

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the effect of SAHM1 on the mRNA levels of Notch target genes.

- Reagents:
 - T-ALL cell lines (e.g., KOPT-K1).
 - **SAHM1 TFA** and vehicle control (e.g., DMSO).
 - RNA extraction kit (e.g., RNeasy Kit, Qiagen).
 - Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
 - SYBR Green qPCR Master Mix.
 - Primers for target genes (HES1, MYC, DTX1) and a housekeeping gene (GAPDH).
- Protocol:
 - Seed KOPT-K1 cells and allow them to adhere overnight.
 - Treat cells with SAHM1 (e.g., 20 μ M) or vehicle for 24 hours.
 - Harvest cells and extract total RNA using the manufacturer's protocol.

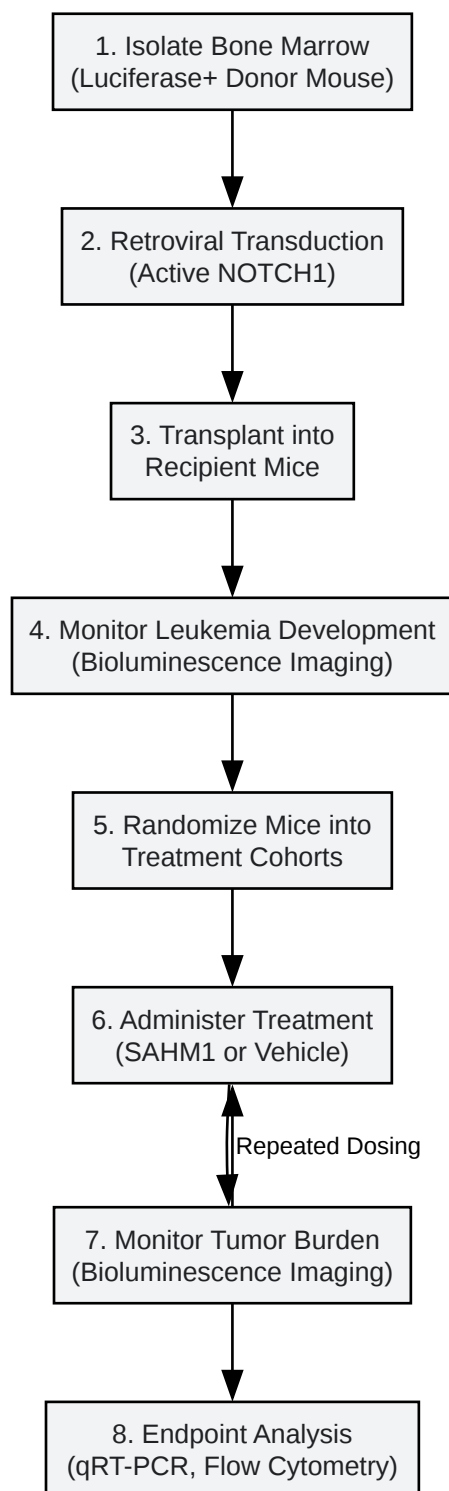
- Synthesize cDNA from 1 µg of total RNA.
- Perform qPCR using SYBR Green master mix and specific primers.
- Analyze data using the $\Delta\Delta C_t$ method, normalizing target gene expression to the GAPDH housekeeping gene.

In Vivo Murine Model of T-ALL and Efficacy Study

This workflow describes the establishment of a NOTCH1-driven leukemia model and the subsequent evaluation of SAHM1's therapeutic efficacy.

- Materials:
 - C57BL/6 donor mice expressing firefly luciferase.
 - Retrovirus encoding a constitutively active NOTCH1 allele (e.g., L1601P Δ P).
 - Isogenic albino recipient mice (C57BL/6-TyrC/C).
 - **SAHM1 TFA** formulated for in vivo administration.
 - Bioluminescence imaging system.
- Protocol:
 - Model Generation: Isolate bone marrow from luciferase-expressing donor mice. Transduce hematopoietic stem cells with the NOTCH1 retrovirus.
 - Transplantation: Transplant the transduced cells into irradiated recipient mice.
 - Disease Monitoring: Monitor the development and progression of leukemia via non-invasive bioluminescence imaging.
 - Treatment: Once a consistent tumor burden is established, randomize mice into treatment cohorts (e.g., vehicle control vs. 30 mg/kg SAHM1 twice daily via intraperitoneal injection).
 - Efficacy Assessment: Continue to monitor tumor burden via bioluminescence throughout the treatment period.

- Pharmacodynamic Analysis: At the end of the study, harvest tissues (e.g., spleen, bone marrow) to analyze Notch target gene expression by qRT-PCR and assess leukemic infiltration by flow cytometry or immunohistochemistry.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vivo T-ALL model.

Specificity and Potential Off-Target Effects

A critical aspect of any therapeutic agent is its specificity. Gene Set Enrichment Analysis (GSEA) of the global transcriptional effects of SAHM1 revealed a strong and statistically significant correlation with the gene expression profile produced by γ -secretase inhibitors (GSIs), which are known to block Notch signaling.[5] This provides strong evidence that the Notch pathway is the primary target of SAHM1 in T-ALL cells. Supervised clustering of downregulated genes also identified canonical Notch targets like HES1 and MYC among the most repressed transcripts.[5]

While it is challenging to definitively rule out all off-target activities, the data strongly support a specific antagonistic effect on the Notch transcriptional program.[5] It is also worth noting that early in vivo studies did not observe the gastrointestinal toxicity commonly associated with GSIs, suggesting a potentially different and more favorable therapeutic window, though further investigation is required.[5]

Conclusion and Future Directions

SAHM1 represents a successful application of stapled peptide technology to directly target a critical protein-protein interface within an oncogenic transcription factor complex.[5][14] By competitively inhibiting the recruitment of MAML1 to the NICD-CSL complex, SAHM1 effectively and specifically suppresses Notch-driven gene expression, leading to potent anti-leukemic effects in preclinical models of T-ALL.[5]

The development of direct transcriptional antagonists like SAHM1 offers a promising therapeutic strategy, potentially circumventing some of the on-target toxicities associated with inhibitors that act further upstream, such as GSIs.[5][15]

Future research should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of SAHM1.
- In-depth toxicology studies to fully characterize its safety profile.
- Evaluation of SAHM1 in combination with other anti-cancer agents.

- Exploration of its therapeutic potential in other Notch-dependent malignancies and diseases, such as allergic asthma, where it has also shown efficacy.[12]

SAHM1 serves as a powerful research tool for dissecting the role of Notch signaling and as a promising starting point for the development of a new class of targeted cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Chidamide inhibits the NOTCH1-MYC signaling axis in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Notch and MAML-1 Complexation Do Not Detectably Alter the DNA Binding Specificity of the Transcription Factor CSL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch and MAML-1 Complexation Do Not Detectably Alter the DNA Binding Specificity of the Transcription Factor CSL | PLOS One [journals.plos.org]
- 12. The Notch pathway inhibitor stapled α -helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAHM1 TFA as an inhibitor of the Notch transactivation complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2360431#sahm1-tfa-as-an-inhibitor-of-the-notch-transactivation-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com